

Me-Tz-PEG4-COOH: A Technical Guide to Aqueous Solubility

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Compound of Interest

Compound Name: Me-Tz-PEG4-COOH

Cat. No.: B6291134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Me-Tz-PEG4-COOH** in aqueous buffers. **Me-Tz-PEG4-COOH**, or methyltetrazine-polyethylene glycol (4)-carboxylic acid, is a key reagent in bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery. Its utility is significantly influenced by its solubility in aqueous media, which is crucial for reaction efficiency and handling in biological systems.

Understanding the Solubility of Me-Tz-PEG4-COOH

Me-Tz-PEG4-COOH is a heterobifunctional linker that incorporates a methyltetrazine moiety for bioorthogonal "click" chemistry and a carboxylic acid group for conjugation to amine-containing molecules. A critical feature of this compound is the hydrophilic polyethylene glycol (PEG) spacer (PEG4), which is intentionally included to enhance its solubility in aqueous environments.^[1]

While specific quantitative solubility data for **Me-Tz-PEG4-COOH** in various aqueous buffers is not extensively published in public literature, several chemical suppliers confirm its solubility in water.^[2] The presence of the PEG4 chain significantly improves its solubility compared to non-PEGylated linkers, which is a key advantage for its application in bioconjugation reactions that are typically performed in aqueous buffers.^[1]

Quantitative Solubility Data

As of the latest literature review, precise quantitative measurements (e.g., mg/mL or molarity) of **Me-Tz-PEG4-COOH** solubility in standard aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, or HEPES at various pH values are not readily available in public databases or scientific publications. However, it is qualitatively described as water-soluble. For applications requiring high concentrations, it is recommended that researchers determine the solubility under their specific experimental conditions.

Solvent	Reported Solubility	Source
Water	Soluble (quantitative data not specified)	BroadPharm[2]
DMSO	Soluble (up to 125 mg/mL)	MedchemExpress[3]
DMF	Soluble (quantitative data not specified)	BroadPharm[2]
DCM	Soluble (quantitative data not specified)	BroadPharm[2]

Experimental Protocol: Determining Aqueous Solubility of Me-Tz-PEG4-COOH

To ascertain the precise solubility of **Me-Tz-PEG4-COOH** in a specific aqueous buffer, a standard "shake-flask" method can be employed. This can be adapted for either thermodynamic or kinetic solubility measurements.

Thermodynamic Solubility Protocol

This method determines the equilibrium solubility of the compound.

Materials:

- **Me-Tz-PEG4-COOH** solid
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- Microcentrifuge tubes or glass vials

- Orbital shaker or vortex mixer
- Microcentrifuge
- Calibrated analytical balance
- UV-Vis spectrophotometer or HPLC-UV/MS system
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **Me-Tz-PEG4-COOH** to a known volume of the desired aqueous buffer in a microcentrifuge tube or glass vial. The amount should be more than what is expected to dissolve.
- **Equilibration:** Tightly cap the tubes/vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the supernatant without disturbing the pellet.
- **Dilution:** Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
- **Quantification:**
 - **UV-Vis Spectrophotometry:** Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λ_{max}) for **Me-Tz-PEG4-COOH**. The concentration is determined using a standard curve prepared from known concentrations of the compound in the same buffer.
 - **HPLC-UV/MS:** Inject the diluted supernatant into an HPLC system. The concentration is determined by comparing the peak area to a standard curve.

- Calculation: Calculate the original concentration in the undiluted supernatant to determine the solubility.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of **Me-Tz-PEG4-COOH** solubility.

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